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molecular formula C9H7F6IO3S B8379867 (2,2,2-Trifluoroethyl)(phenyl)iodonium triflate

(2,2,2-Trifluoroethyl)(phenyl)iodonium triflate

Cat. No. B8379867
M. Wt: 436.11 g/mol
InChI Key: ACHFFRRBDMZLIW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873027

Procedure details

203 mg (0.465 mmol) of (2,2,2-trifluoroethyl)phenyliodonium trifluoromethanesulfonate, 113 mg (0.931 mmol) of N-ethylaniline and 5 ml of methylene chloride were treated and worked up in the same manner as described in Reference Example 4 to obtain 92.6 mg of N-ethyl-N-(2,2,2-trifluoroethyl)aniline as an oily substance. Yield, 98%.
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.[F:9][C:10]([F:20])([F:19])[CH2:11][I+]C1C=CC=CC=1.[CH2:21]([NH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH3:22]>C(Cl)Cl>[CH2:21]([N:23]([CH2:11][C:10]([F:20])([F:19])[F:9])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
203 mg
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.FC(C[I+]C1=CC=CC=C1)(F)F
Name
Quantity
113 mg
Type
reactant
Smiles
C(C)NC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=CC=C1)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 92.6 mg
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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